molecular formula C25H30N4O2 B6104361 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE

2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE

Cat. No.: B6104361
M. Wt: 418.5 g/mol
InChI Key: PBWDHDGPQSCNTG-UHFFFAOYSA-N
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Description

2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phthalazinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in targeting specific diseases.

    Therapeutic Agents: It may be explored for its therapeutic potential in treating various conditions.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring with various functional groups.

Uniqueness

The uniqueness of 2-(1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1-oxo-4-phenylphthalazin-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-24(2)14-18(15-25(3,4)28-24)26-21(30)16-29-23(31)20-13-9-8-12-19(20)22(27-29)17-10-6-5-7-11-17/h5-13,18,28H,14-16H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWDHDGPQSCNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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